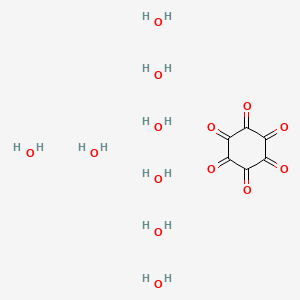![molecular formula C12H14ClNO2 B2814676 2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide CAS No. 2027494-79-5](/img/structure/B2814676.png)
2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Chloro-N-(hydroxymethyl)acetamide , also known as N-methylolchloroacetamide , is a derivative of chloroacetamide. Its molecular formula is ClCH₂CONHCH₂OH , and it has a molecular weight of 123.54 g/mol . This compound has been reported to serve as a formaldehyde releaser and an infrequent sensitizer in cases of formaldehyde contact allergy .
Synthesis Analysis
The synthesis of 2-Chloro-N-(hydroxymethyl)acetamide involves the reaction of 2-chloracetamide with formaldehyde . This method yields the desired compound, which can be further utilized in various applications .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(hydroxymethyl)acetamide consists of a chlorine atom , an amino group , and a hydroxymethyl group attached to the acetamide backbone. The compound’s linear formula is ClCH₂CONHCH₂OH .
Chemical Reactions Analysis
2-Chloro-N-(hydroxymethyl)acetamide can participate in reactions such as amidomethylation of N,N-dialkylanilines (known as the Tscherniac-Einhorn reaction). Additionally, it serves as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride .
Physical And Chemical Properties Analysis
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-7-11(16)14-12(8-15)6-5-9-3-1-2-4-10(9)12/h1-4,15H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBQIFTNIWOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)





![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)